Bijaponicaxanthone C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

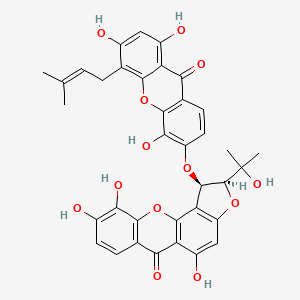

Synthesis Analysis

The synthesis of Bijaponicaxanthone C involves the dimerization of xanthones . Xanthone dimers are a widespread, structurally-diverse family of natural products . They feature an intriguing variety of linkages between the component xanthones . These synthetically elusive secondary metabolites are of great interest due to their broad array of bioactivities .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 670.62 g/mol . It contains multiple hydroxy groups and a unique xanthone core .Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has a molecular weight of 670.62 .Scientific Research Applications

A study identified Bijaponicaxanthone (referred to as compound 7 in the study) as one of the compounds isolated from the dried herb of Hypericum japonicum. This identification was made using column chromatography and spectral methods (Chen Haisheng, 2004).

Another research on Hypericum japonicum highlighted the isolation of a novel dimer xanthone, bijaponicaxanthone, along with other xanthones. This study also reported the coagulant activity of some compounds from H. japonicum in in vitro tests, suggesting potential medicinal applications (Q. Wu, S. P. Wang, L. Du, J. Yang, P. Xiao, 1998).

In a broader context, a study on rubraxanthone, a compound related to xanthones like Bijaponicaxanthone C, examined its inhibitory effects on platelet-activating factor (PAF) binding. This study contributes to understanding the structure-activity relationship of xanthones, which could include this compound (I. Jantan, M. Pisar, M. S. Idris, M. Taher, R. M. Ali, 2002).

A study on Cudratricusxanthone A, another xanthone, demonstrated its therapeutic potential in treating liver diseases due to its anti-inflammatory effects. This could suggest a similar potential for this compound in related fields (Yuri Lee, G. Jeong, Kyung-Min Kim, Wonhwa Lee, J. Bae, 2018).

The study "Anti-Helicobacter pylori xanthones of Garcinia fusca" reports on different xanthones' antibacterial activity against H. pylori, highlighting the potential medical applications of xanthones, which may be relevant to this compound (Jannarin Nontakham, Napaporn Charoenram, Wanchalerm Upamai, Malai Taweechotipatr, S. Suksamrarn, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Bijaponicaxanthone C is a natural compound that has been widely investigated for its promising cytotoxic activity

Mode of Action

It is known that many xanthone structures, including this compound, show promising biological activities . .

Biochemical Pathways

Xanthones, in general, have been found to exhibit various actions against breast, colon, and lung cancers, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK

Pharmacokinetics

The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which suggests it may have good bioavailability.

Result of Action

It is known that xanthones, including this compound, have shown promising cytotoxic activity . More research is needed to describe the specific molecular and cellular effects of this compound’s action.

Biochemical Analysis

Biochemical Properties

It is known that xanthones, the class of compounds to which Bijaponicaxanthone C belongs, often interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the xanthone and the biomolecules it interacts with.

Cellular Effects

It has been suggested that xanthones can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Xanthones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

(1R,2S)-5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3/t34-,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMIGYRRSFIAEV-GPOMZPHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@H](OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Bijaponicaxanthone C?

A1: this compound is a new bisxanthone isolated from the Hypericum japonicum plant. Its structure was determined to be 6-[1″,5″,6″-trihydroxy-2′′′-(β-hydroxy-β-methylethyl)-2′′′,3′′′-dihydrofuran(5′′′,4′′′,3″,4″)xanthone-3′′′-oxyl]- 1,3,5-trihydroxy-4-isoprenylxanthone []. Unfortunately, the provided abstract doesn't detail the molecular formula, weight, or spectroscopic data for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.